CID 14691042

Description

No explicit data on CID 14691042 is available in the provided evidence. A typical introduction would include:

- Chemical identity: Molecular formula, IUPAC name, and structural classification.

- Key properties: Physicochemical parameters (e.g., logP, solubility, molecular weight) and spectral data (NMR, MS).

- Applications: Hypothetical use cases based on structural analogs (e.g., enzyme inhibitors, surfactants).

Properties

InChI |

InChI=1S/C14H22O/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,10-11H,6,8H2,1-5H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLAGOPRMGWNCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

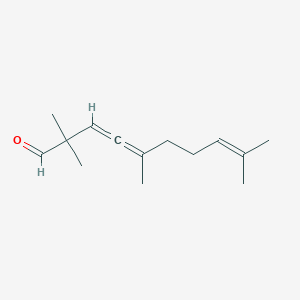

Canonical SMILES |

CC(=CCCC(=C=CC(C)(C)C=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 14691042” involves several synthetic routes. One common method includes the condensation reaction of specific starting materials under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 14691042” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Compound “CID 14691042” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities, including enzyme inhibition, receptor binding, and cellular effects.

Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of compound “CID 14691042” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Using and as templates for structural and functional comparisons, we outline a generalized approach:

Table 1: Structural Comparison of CID 14691042 and Analogs

Key Findings :

Structural Similarities: Betulin (CID 72326) and its derivatives share a triterpenoid skeleton, which is common in natural products with anti-inflammatory properties . If this compound has a similar backbone, it may exhibit comparable bioactivity. Oscillatoxin D (CID 101283546) contains a complex polyketide-lactone structure, suggesting this compound might belong to a specialized metabolite class if structurally aligned .

Functional Divergence: Ginkgolic acid 17:1 (CID 5469634) demonstrates antibacterial activity due to its alkylphenol moiety, a feature absent in triterpenoids like betulin . This compound’s functionality would depend on its unique substituents.

Pharmacokinetic Profiles :

- Betulin derivatives often exhibit poor solubility (e.g., LogS = -6.2), limiting bioavailability . Structural modifications (e.g., glycosylation) in this compound could enhance solubility.

Methodological Considerations

- Data Sources : Cross-referencing PubChem, ChEMBL, and specialized databases (as in –20) ensures accurate comparisons of molecular properties and bioactivity .

- Experimental Validation : Comparative assays (e.g., enzyme inhibition, cytotoxicity) are critical to validate hypotheses derived from structural similarities .

- Computational Tools : Tools like molecular docking or QSAR modeling (referenced in ) can predict interactions and optimize lead compounds .

Q & A

Q. How to ensure compliance with journal guidelines when publishing findings on this compound?

- Methodological Answer :

- Structure manuscripts using IMRaD (Introduction, Methods, Results, Discussion) and include raw data in supplementary files .

- Disclose conflicts of interest and funding sources transparently .

- Use STROBE (observational studies) or ARRIVE (animal research) checklists for reporting rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.